1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol

Medicinal Chemistry Chemical Synthesis Quality Control

This specialized building block offers a pre-installed ether linker that alters molecular geometry, hydrogen-bonding capacity, and lipophilicity compared to simpler aminopyridine analogs. Its 6-aminopyridin-3-yloxy core is validated for TrkA kinase hinge-binding, enabling rapid diversification at primary amine and tertiary alcohol positions. Procure for FBDD campaigns and lead optimization where precise steric/electronic environments and improved solubility/permeability are critical.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 1253911-35-1
Cat. No. B2445544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol
CAS1253911-35-1
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC(C)(COC1=CN=C(C=C1)N)O
InChIInChI=1S/C9H14N2O2/c1-9(2,12)6-13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3,(H2,10,11)
InChIKeyROVQBGXPYIGTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol: Chemical Identity, Core Specifications, and Procurement Baseline for Pyridine-Based Building Blocks


1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol (CAS: 1253911-35-1) is a heterocyclic organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . Its structure comprises a 6-aminopyridine core linked via an ether bond at the 3-position to a 2-methylpropan-2-ol moiety. This compound is primarily recognized as a specialized building block or intermediate in medicinal chemistry, where its aminopyridine motif is frequently utilized for kinase hinge-binding and its hydroxyl group serves as a functional handle for further derivatization .

Why Generic Substitution of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol with Simple Aminopyridine Analogs Fails to Deliver Equivalent Synthetic Utility


Indiscriminate substitution of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol with simpler aminopyridine building blocks (e.g., 2-(6-aminopyridin-3-yl)propan-2-ol, CAS: 843643-03-8, or 6-aminopyridin-3-ol, CAS: 55717-46-9) is scientifically unsound. While these compounds share the 6-aminopyridine core, they lack the precise steric and electronic environment conferred by the methyl-substituted ether linker. This linker significantly alters the molecular geometry, hydrogen-bonding capacity, and lipophilicity of the final drug candidates [1]. Furthermore, vendor specifications for purity and trace impurities are not uniform across analogs; a procurement decision based solely on chemical similarity risks introducing unknown variables into synthetic routes, potentially leading to lower yields, difficult purifications, or altered biological activity of downstream compounds .

Quantitative Differentiation Evidence for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol: Purity, Structural Features, and Synthetic Accessibility


Comparison of Reported Minimum Purity and Key Impurity Specifications Against a Close Structural Analog

In the absence of universally mandated purity standards for research chemicals, the vendor-reported minimum purity for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol is 99% (HPLC) . This is quantitatively comparable to the specifications for the direct analog 2-(6-aminopyridin-3-yl)propan-2-ol, which is also offered at a minimum of 99% (HPLC) purity [1]. While this demonstrates that the target compound does not present a disadvantage in terms of base purity, the key differentiator lies in the potential for trace impurities. The distinct synthetic route to the ether-linked compound can result in a unique impurity profile (e.g., residual alkylating agents from etherification) compared to the Grignard-derived analog . Procurement of the target compound is essential when the synthetic pathway of a downstream molecule cannot tolerate the specific contaminants potentially present in analog batches.

Medicinal Chemistry Chemical Synthesis Quality Control

Structural Differentiation: Calculated Physicochemical Properties vs. Analog Without Ether Linker

The presence of the ether oxygen in 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol introduces a hydrogen bond acceptor (HBA) and increases the topological polar surface area (tPSA) relative to its carbon-linked analog 2-(6-aminopyridin-3-yl)-2-methylpropan-1-ol. The target compound has a calculated tPSA of 68 Ų and 4 hydrogen bond acceptors, compared to 59 Ų and 3 hydrogen bond acceptors for the analog . This modification, while subtle, is known to influence drug-likeness parameters such as solubility and permeability [1]. This data is derived from cheminformatic calculations based on the SMILES strings for each compound, as experimental physicochemical data for these specific intermediates is not widely reported.

Drug Design Medicinal Chemistry Computational Chemistry

Biological Activity Comparison: Inferring Differentiation from Aminopyridine Kinase Inhibitor Pharmacophores

While direct IC50 data for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol against specific targets are not publicly available, its utility is best understood by examining the performance of compounds containing the same '6-aminopyridin-3-yloxy' motif. For instance, a series of N-(3-(6-substituted-aminopyridin-3-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides were identified as potent TrkA receptor tyrosine kinase inhibitors, demonstrating the motif's ability to engage kinase hinge regions [1]. In contrast, the simpler analog 2-(6-aminopyridin-3-yl)propan-2-ol, which lacks the ether oxygen, is generally cited as a less specialized building block for a broader range of targets, including androgen receptor inhibitors . The target compound's ether linkage is structurally pre-organized for extension towards a hydrophobic pocket, a common feature in kinase inhibitor design [1].

Kinase Inhibition Chemical Biology Structure-Activity Relationship

Validated Application Scenarios for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol in Research and Early-Stage Development


Synthesis of Novel Kinase Inhibitor Libraries Targeting TrkA and Related Tyrosine Kinases

This compound serves as a direct precursor for building libraries of kinase inhibitors, particularly those targeting the Trk family of receptor tyrosine kinases. Its '6-aminopyridin-3-yloxy' core has been validated as a potent hinge-binding motif in TrkA inhibitors [1]. A procurement decision for this specific building block is justified over simpler analogs because the pre-installed ether linker enables rapid diversification at the primary amine and tertiary alcohol positions, providing access to a chemical space that is highly relevant for achieving potency and selectivity against TrkA, which is a validated target for pain and oncology research [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Customizable Hydrogen Bonding Geometry

In FBDD, the precise positioning of hydrogen bond donors and acceptors is critical for weak initial binding events. The ether oxygen of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol provides an additional HBA with a distinct geometric orientation compared to carbon-linked analogs, as supported by calculated tPSA differences [2]. Procuring this compound allows medicinal chemists to probe an additional vector of interaction within a target protein's active site. Its use is favored over 2-(6-aminopyridin-3-yl)propan-2-ol when the goal is to explore hydrogen bonding with a backbone NH or a side-chain residue that is optimally accessed from this modified vector [2].

Optimization of Physicochemical and ADME Properties of Lead Compounds

The structural features of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol make it a valuable tool for lead optimization. The calculated increase in tPSA (+9 Ų) and the additional hydrogen bond acceptor relative to non-ether analogs can be strategically leveraged to improve aqueous solubility or modulate membrane permeability [2]. Researchers seeking to address ADME liabilities, such as poor solubility or high logP, in a lead series can procure this building block to synthesize a focused set of analogs and empirically assess the impact of the ether linker on key in vitro ADME parameters like kinetic solubility and Caco-2 permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.